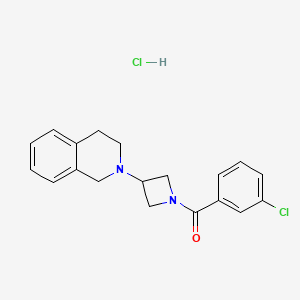

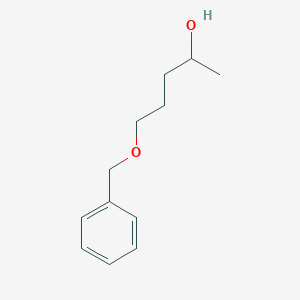

![molecular formula C7H13Cl2N3 B2501866 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1820741-75-0](/img/structure/B2501866.png)

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64 . It is used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of compounds similar to “5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” involves the use of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

The molecular structure of “5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Physical And Chemical Properties Analysis

“5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” has a molecular formula of C7H12ClN3 and a molecular weight of 173.64 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.科学的研究の応用

Novel Scaffold Synthesis : Howe, Blades, and Lamont (2014) described an efficient synthesis method for a novel 1,4,6,7-tetrahydropyrazolo[3,4-c]pyridin-5-one scaffold. This method allows for the incorporation of alkyl or aryl substituents at specific positions and utilizes a Dieckmann condensation followed by a hydrazine cyclisation. This development is significant for creating new compounds with potential applications in various chemical synthesis processes (Howe, Blades, & Lamont, 2014).

Regioselective Synthesis : Orlov and Sidorenko (2012) reported on the regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines containing a methyl group. Their method involves carbo[3+3] cyclo-condensation under specific conditions, which is important for creating specific molecular structures in chemical research (Orlov & Sidorenko, 2012).

Electrochemical Strategy in Synthesis : Veisi, Maleki, and Jahangard (2015) introduced an electrochemical strategy for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones. This method uses an electrogenerated base and provides a one-pot, three-component condensation process that is environmentally friendly and yields high results (Veisi, Maleki, & Jahangard, 2015).

Structural and Optical Characteristics : Zedan, El-Taweel, and El-Menyawy (2020) explored the thermal, structural, optical, and diode characteristics of two pyridine derivatives. They provided insights into the molecular structures and potential applications in optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Green Synthesis Approach : Hemmati, Safarimehr, Safaei, and Hekmati (2017) detailed a green approach for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-6-ones. This method emphasizes environmental friendliness and cost-effectiveness, crucial for sustainable chemistry (Hemmati, Safarimehr, Safaei, & Hekmati, 2017).

Corrosion Inhibition Study : Dandia, Gupta, Singh, and Quraishi (2013) investigated the effectiveness of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel. Their findings contribute to the understanding of corrosion prevention in industrial settings (Dandia, Gupta, Singh, & Quraishi, 2013).

Nanocatalyst Utilization : Veisi, Hekmati, and Hemmati (2017) described the use of mesoporous silica phenylsulfonic acid as a nanocatalyst for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-6-ones. This highlights the role of nanotechnology in facilitating efficient chemical synthesis (Veisi, Hekmati, & Hemmati, 2017).

将来の方向性

The future directions in the research of “5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” and similar compounds involve the development of methods for the preparation of such synthetically interesting and potentially biologically active compounds . The study of reaction mechanisms not only contributes to deeper understanding of synthetic processes, but also opens new possibilities for modification of the obtained compounds, enabling the synthesis of related heterocycles on the basis of similar building blocks .

特性

IUPAC Name |

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-3-2-7-6(5-10)4-8-9-7;;/h4H,2-3,5H2,1H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUVOLCTXUVNRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

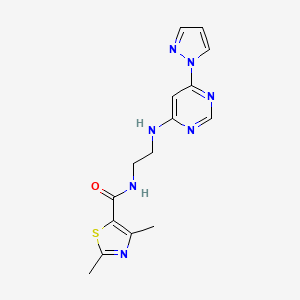

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2501785.png)

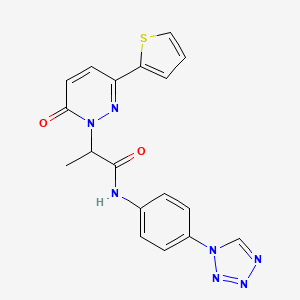

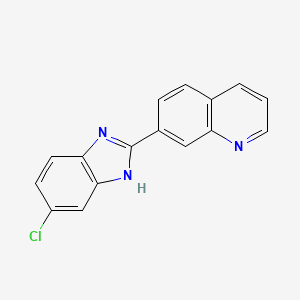

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

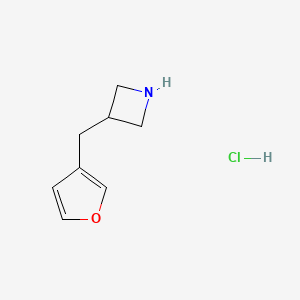

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)

{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)

![1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2501805.png)

![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)